molecular formula C22H26N2O4S B2745249 N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide CAS No. 940368-24-1

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide

Cat. No. B2745249
CAS RN: 940368-24-1
M. Wt: 414.52
InChI Key: XQBXFTGWNLWMNU-UHFFFAOYSA-N
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Description

“N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide” is a compound that contains a benzothiazole ring, which is a type of heterocyclic compound. Benzothiazoles are aromatic compounds and are known for their diverse range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, three ethoxy groups attached to a benzene ring, and an amide group. The benzothiazole and benzene rings are aromatic, contributing to the compound’s stability .


Chemical Reactions Analysis

Benzothiazoles can undergo a variety of chemical reactions, including electrophilic substitution, due to the presence of the aromatic ring. The amide group can participate in condensation reactions, and the ethoxy groups can undergo reactions typical of ethers .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ethoxy groups would likely make it more soluble in organic solvents than in water. The benzothiazole ring might contribute to its fluorescence properties .

Scientific Research Applications

Therapeutic Potential of Benzothiazoles

Benzothiazoles are recognized for their broad spectrum of pharmaceutical applications. This class of compounds exhibits antimicrobial, analgesic, anti-inflammatory, antidiabetic activities, and notably, certain derivatives show potential as antitumor agents. The simplicity of the benzothiazole structure, coupled with its ability to serve as a ligand for various biomolecules, has made it a focal point in medicinal chemistry for developing therapies for a range of diseases, particularly cancer. The 2-arylbenzothiazole moiety, in particular, is under development for treating cancer, highlighting the significance of the benzothiazole nucleus in drug discovery (Kamal, A., Hussaini, Mohammed Ali Syed, & Malik, Mohammed Shaheer, 2015).

Structural Modifications for Chemotherapeutic Applications

Recent advancements have focused on structural modifications of the benzothiazole scaffold to develop new antitumor agents. Benzothiazole derivatives are known for their wide range of biological properties, including antimicrobial and anticancer activities. The ongoing design and development of benzothiazoles and their conjugates aim to enhance their chemotherapeutic potential. Despite promising results in clinical studies for tumor treatment, detailed toxicity characterization is essential for their safe clinical use as cancer treatments. This reflects the ongoing need for novel drug combinations that allow for lower doses and the development of a new generation of drugs (Ahmed, K., Yellamelli Valli Venkata, Srikanth, Mohammed, N., Sultana, F., & Methuku, K. R., 2012).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Benzothiazoles are known to have antimicrobial, antifungal, and anticancer activities, among others . The exact mechanism would depend on the specific biological target.

Future Directions

The future directions for this compound would likely involve further studies to explore its potential biological activities and possible applications in medicine or other fields. This could include in vitro and in vivo testing, as well as studies to optimize its synthesis .

properties

IUPAC Name

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4S/c1-6-26-16-11-15(12-17(27-7-2)20(16)28-8-3)21(25)24-22-23-19-14(5)13(4)9-10-18(19)29-22/h9-12H,6-8H2,1-5H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQBXFTGWNLWMNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NC3=C(S2)C=CC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide

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